molecular formula C14H12ClNO3S2 B1174174 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid CAS No. 17385-93-2

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B1174174
CAS No.: 17385-93-2
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Description

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a synthetic organic compound with the molecular formula C14H12ClNO3S2 This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzylidene group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-bromo-γ-butyrolactone to yield the thiazolidinone ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The chlorobenzylidene group may enhance binding affinity to certain proteins, while the butanoic acid moiety can facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • 4-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • 4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Uniqueness

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is unique due to the specific positioning of the chlorobenzylidene group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in anticancer and antimicrobial fields. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

  • Molecular Formula : C20H15ClN2O5S2
  • Molecular Weight : 462.93 g/mol
  • CAS Number : [specific CAS number not provided in the search results]

1. Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound showed selective cytotoxicity against HeLa and K562 cells with IC50 values ranging from 8.5 µM to 15.1 µM, indicating strong anticancer potential compared to standard treatments like cisplatin (IC50 of 21.5 µM) .

CompoundCell LineIC50 (µM)Reference
Compound AK5628.5
Compound BHeLa15.1
CisplatinHeLa21.5

2. Antibacterial Activity

The compound has also shown promising antibacterial properties. In vitro studies have reported that thiazolidinone derivatives can inhibit the growth of Gram-positive bacteria effectively. For example, a derivative similar to the compound under discussion was found to have a high selectivity index against various bacterial strains, suggesting its potential as an antibacterial agent .

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15

The anticancer mechanisms of thiazolidinone derivatives often involve the induction of apoptosis through both intrinsic and extrinsic pathways. Studies have indicated that these compounds can activate caspase pathways leading to programmed cell death in cancer cells . Additionally, some derivatives have been shown to inhibit cell proliferation by interfering with cell cycle progression.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazolidinone derivatives, including compounds with structural similarities to this compound. The study highlighted the importance of substituents on the benzylidene moiety in enhancing biological activity.

Case Study Summary

Study FocusFindings
Synthesis of ThiazolidinonesSeveral new derivatives showed enhanced cytotoxicity against cancer cell lines compared to existing drugs.
Structure-Activity Relationship (SAR) AnalysisModifications at the thiazolidine ring improved selectivity and potency against specific cancer types.

Properties

IUPAC Name

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQFKDQDRDRLHV-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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